1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
Overview
Description
“1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2 . It is a type of azetidine, which are four-membered nitrogen-containing heterocycles . Azetidines are known for their reactivity, which is driven by a considerable ring strain .
Synthesis Analysis
The synthesis of azetidines can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis
The molecular structure of “1-(4-Cyanobenzyl)azetidine-3-carboxylic acid” consists of a four-membered azetidine ring with a carboxylic acid group and a cyanobenzyl group attached .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which can be triggered under appropriate conditions . They are excellent candidates for ring-opening and expansion reactions due to their considerable ring strain .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Enantiopure Azetidine 2-Carboxylic Acids : Azetidine 2-carboxylic acids are prepared by hydrolyzing 2-cyano azetidines. These amino acids, analogues of phenylalanine, are used in the synthesis of tripeptides (Couty, Evano, & Rabasso, 2003).
Synthesis of Chiral Tetrasubstituted Azetidines : Tetrasubstituted azetidine-2-carboxylic acids and derivatives, possessing three chiral centers, are prepared using asymmetric copper(I)-catalyzed [3+1]-cycloaddition (Marichev et al., 2019).
Biological Applications
Uptake and Incorporation Studies in Arabidopsis Thaliana and Escherichia Coli : Azetidine-2-carboxylic acid is used in the study of proline metabolism and protein conformation. Its specific activity is suitable for uptake and incorporation studies in organisms like Arabidopsis thaliana and Escherichia coli (Verbruggen, van Montagu, & Messens, 1992).
Effect on Ion Uptake and Release in Barley Roots : Azetidine 2-carboxylic acid is used to investigate the relationship between protein synthesis and ion transport in barley roots, affecting both ion uptake and release to the xylem (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Environmental and Food Chain Impact
- Presence in the Food Chain : Azetidine-2-carboxylic acid, found in sugar beets and table beets, is misincorporated in place of proline in many species, including humans. Its presence in sugar beet byproducts used as livestock feed raises concerns about its role in the food chain (Rubenstein et al., 2009).
properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRTVWAZQXYUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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